molecular formula C66H48N4 B13131104 N1-(Naphthalen-1-yl)-N4-(4-(naphthalen-1-yl(phenyl)amino)phenyl)-N4-(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine

N1-(Naphthalen-1-yl)-N4-(4-(naphthalen-1-yl(phenyl)amino)phenyl)-N4-(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine

Cat. No.: B13131104
M. Wt: 897.1 g/mol
InChI Key: KLSMVYLGWICFFT-UHFFFAOYSA-N
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Description

N1-(Naphthalen-1-yl)-N4-(4-(naphthalen-1-yl(phenyl)amino)phenyl)-N4-(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine is a complex organic compound characterized by its multiple aromatic rings and amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(Naphthalen-1-yl)-N4-(4-(naphthalen-1-yl(phenyl)amino)phenyl)-N4-(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine typically involves multi-step organic reactions. One common approach is the palladium-catalyzed Buchwald-Hartwig amination, which couples aryl halides with amines under mild conditions. The reaction conditions often include:

    Catalyst: Palladium(0) complexes

    Ligands: Phosphine ligands such as triphenylphosphine

    Base: Potassium tert-butoxide or sodium tert-butoxide

    Solvent: Toluene or dimethylformamide (DMF)

    Temperature: 80-120°C

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized for higher yields and cost-effectiveness. This can involve continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of automated systems can also enhance reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(Naphthalen-1-yl)-N4-(4-(naphthalen-1-yl(phenyl)amino)phenyl)-N4-(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce various amine derivatives.

Scientific Research Applications

N1-(Naphthalen-1-yl)-N4-(4-(naphthalen-1-yl(phenyl)amino)phenyl)-N4-(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Widely used in the development of organic electronic devices, such as OLEDs and organic photovoltaic cells.

Mechanism of Action

The mechanism by which N1-(Naphthalen-1-yl)-N4-(4-(naphthalen-1-yl(phenyl)amino)phenyl)-N4-(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine exerts its effects involves interactions with various molecular targets and pathways. In optoelectronic applications, the compound functions as a hole-transporting material, facilitating the movement of positive charges within the device. This is achieved through its conjugated aromatic system, which allows for efficient charge transfer.

Comparison with Similar Compounds

Similar Compounds

    Tris(4-(naphthalen-1-yl)phenyl)amine: Another compound with similar structural features used in organic electronics.

    N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)-2,2’-dimethylbenzidine: Known for its use in OLEDs and other electronic applications.

    4,4’,4’'-Tris(N-(naphthalen-2-yl)-N-phenyl-amino)-triphenylamine: Used as a phosphorescent host in optoelectronic devices.

Uniqueness

N1-(Naphthalen-1-yl)-N4-(4-(naphthalen-1-yl(phenyl)amino)phenyl)-N4-(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine is unique due to its specific arrangement of naphthalene and phenyl groups, which provides distinct electronic properties. This makes it particularly effective as a hole-transporting material in OLEDs, offering improved performance and stability compared to similar compounds .

Properties

Molecular Formula

C66H48N4

Molecular Weight

897.1 g/mol

IUPAC Name

4-N-naphthalen-2-yl-1-N,1-N-bis[4-(N-naphthalen-1-ylanilino)phenyl]-4-N-phenylbenzene-1,4-diamine

InChI

InChI=1S/C66H48N4/c1-4-24-53(25-5-1)68(62-35-34-49-18-10-11-21-52(49)48-62)59-38-36-56(37-39-59)67(57-40-44-60(45-41-57)69(54-26-6-2-7-27-54)65-32-16-22-50-19-12-14-30-63(50)65)58-42-46-61(47-43-58)70(55-28-8-3-9-29-55)66-33-17-23-51-20-13-15-31-64(51)66/h1-48H

InChI Key

KLSMVYLGWICFFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC1=CC=CC=C19)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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